molecular formula C20H15NO2S B138157 3-Phenyl-1-(phenylsulfonyl)indole CAS No. 153827-73-7

3-Phenyl-1-(phenylsulfonyl)indole

Cat. No. B138157
M. Wt: 333.4 g/mol
InChI Key: IGXNNNXVKQSHAC-UHFFFAOYSA-N
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Description

3-Phenyl-1-(phenylsulfonyl)indole is a chemical compound with the molecular formula C20H15NO2S . It is a derivative of indole, a heterocyclic aromatic organic compound .


Synthesis Analysis

The synthesis of 3-Phenyl-1-(phenylsulfonyl)indole derivatives has been reported in various studies . For instance, three new 1-(phenylsulfonyl)indole derivatives, 3-acetyl-2-ethyl-1-(phenylsulfonyl)indole, 2-benzyl-1-(phenylsulfonyl)indole, and 3-trimethylsilylethynyl-1-(phenylsulfonyl)indole, have been synthesized . The synthesis of these derivatives involves various chemical reactions, including electrophilic substitution .


Molecular Structure Analysis

The molecular structure of 3-Phenyl-1-(phenylsulfonyl)indole is characterized by the presence of an indole skeleton with different ligands attached to the 2- and 3-sites of the indole ring . The angle between the mean planes of the indole and benzyl groups varies depending on the specific derivative .


Chemical Reactions Analysis

Indole and its derivatives, including 3-Phenyl-1-(phenylsulfonyl)indole, are highly reactive towards classical electrophilic substitution reactions such as protonation, halogenation, alkylation, and acylation . The 3-position is the most reactive site on the unsubstituted ring .


Physical And Chemical Properties Analysis

3-Phenyl-1-(phenylsulfonyl)indole has a molecular weight of 333.4 and a predicted density of 1.22±0.1 g/cm3 . Its melting point is reported to be 144-146 °C .

Scientific Research Applications

1. Structural Analysis and Crystallography

3-Phenyl-1-(phenylsulfonyl)indole and its derivatives have been extensively studied in crystallography. For instance, (Jasinski, Rinderspacher, & Gribble, 2009) explored the crystal structures of three new derivatives, revealing their geometric and packing parameters. Similarly, (Mannes, Kaur, Onyango, Gribble, & Jasinski, 2017) synthesized new derivatives and determined their structures using X-ray crystallography.

2. Chemistry and Synthesis

Several studies focus on the chemical synthesis and reactivity of 3-Phenyl-1-(phenylsulfonyl)indole derivatives. For example, (Gribble, Qian, Alford, Kishbaugh, & Jones, 2010) showed that bis(phenylsulfonyl)-1H-indole is a novel electron-deficient indole, undergoing nucleophilic attack at C-3. In another study, (Gribble, Jiang, & Liu, 2002) developed an efficient synthesis of 4-(phenylsulfonyl)-4H-furo[3,4-b]indoles.

3. Interaction with DNA

Research by (Sivaraman, Subramanian, Velmurugan, Subramanian, & Seetharaman, 1996) investigated the interaction of a specific 3-phenyl-1-(phenylsulfonyl)indole derivative with calf thymus DNA, providing insights into its potential biological applications.

4. Computational and Theoretical Studies

Studies have also applied computational methods to understand these compounds. (Montgomery, Lopchuk, Gribble, & Jasinski, 2015) performed Density Functional Theory (DFT) calculations on cyano(phenylsulfonyl)indoles, correlating molecular orbital energies with electronic transitions.

Safety And Hazards

According to the safety data sheet, 1-(Phenylsulfonyl)indole, which is structurally similar to 3-Phenyl-1-(phenylsulfonyl)indole, is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle this compound with appropriate personal protective equipment and in a well-ventilated area .

Future Directions

The synthesis and study of 3-Phenyl-1-(phenylsulfonyl)indole and its derivatives continue to be an area of interest in chemical research due to their diverse biological activities . Future research could focus on exploring the potential therapeutic applications of these compounds, as well as developing more efficient and environmentally friendly synthesis methods .

properties

IUPAC Name

1-(benzenesulfonyl)-3-phenylindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO2S/c22-24(23,17-11-5-2-6-12-17)21-15-19(16-9-3-1-4-10-16)18-13-7-8-14-20(18)21/h1-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGXNNNXVKQSHAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN(C3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70455583
Record name 1-benzenesulfonyl-3-phenylindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70455583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenyl-1-(phenylsulfonyl)indole

CAS RN

153827-73-7
Record name 1-benzenesulfonyl-3-phenylindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70455583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 500 mg (1.5 mmol) of 1-benzenesulfonyl-3-bromo-1H-indole, 245 mg (2.0 mmol) of phenylboronic acid, 42 mg (0.04 mmol) of Pd[(Ph3P)]4 in 10 mL of toluene, 5 mL of ethanol, and 3 mL of 2 M aqueous sodium carbonate solution was warmed at reflux overnight. The mixture was then cooled and diluted with 15 mL of saturated aqueous ammonium chloride solution and extracted with three 15 mL portions of ethyl acetate. The combined organic layers were washed with three 10 mL portions of saturated aqueous ammonium chloride solution and 10 mL of brine, dried over magnesium sulfate, filtered, and concentrated in vacuo. The crude material was adsorbed onto silica gel and chromatographed on silica gel eluting with ethyl acetate-hexanes (2:98) to afford 235 mg (47%) of 1-benzenesulfonyl-3-phenyl-1H-indole.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
245 mg
Type
reactant
Reaction Step One
[Compound]
Name
Pd[(Ph3P)]4
Quantity
42 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
C Mésangeau, E Amata, W Alsharif… - European journal of …, 2011 - Elsevier
A series of novel indole-based analogs were prepared and their affinities for sigma receptors were determined using in vitro radioligand binding assays. The results of this study …
Number of citations: 49 www.sciencedirect.com
T Sakamoto, Y Kondo, N Takazawa, H Yamanaka - Tetrahedron letters, 1993 - Elsevier
Indolylzinc derivatives were prepared by the oxidative addition of active zinc to iodoindoles, which coupled with aromatic halides in the presence of palladium catalyst to give arylated …
Number of citations: 65 www.sciencedirect.com

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